PF-06273340: A Technical Overview of its Mechanism of Action in Neuropathic Pain
PF-06273340: A Technical Overview of its Mechanism of Action in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06273340 is a peripherally restricted, small-molecule, pan-tyrosine kinase (Trk) inhibitor that has been investigated for the treatment of neuropathic and inflammatory pain.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of PF-06273340, with a focus on its role in mitigating neuropathic pain. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of its signaling pathway and experimental workflows.
Core Mechanism of Action: Pan-Trk Inhibition
The primary mechanism of action of PF-06273340 is the inhibition of the Tropomyosin receptor kinase (Trk) family of receptors, specifically TrkA, TrkB, and TrkC.[1][4] These receptors are activated by neurotrophins, a family of proteins crucial for the development and survival of neurons.[5][6] In the context of pain, the neurotrophin Nerve Growth Factor (NGF) plays a significant role in sensitizing peripheral nociceptors, the specialized sensory neurons that detect painful stimuli.[7]
NGF binds to the TrkA receptor on these neurons, initiating a signaling cascade that leads to the phosphorylation and activation of downstream targets. This signaling results in increased excitability of nociceptors and the upregulation of pro-nociceptive proteins, contributing to the heightened pain sensitivity characteristic of neuropathic and inflammatory pain states.[1]
PF-06273340 acts as a potent, ATP-competitive inhibitor of the Trk receptors, effectively blocking the downstream signaling cascade initiated by neurotrophin binding.[4] By inhibiting TrkA, TrkB, and TrkC, PF-06273340 prevents the sensitization of peripheral nociceptors, thereby reducing hyperalgesia and allodynia.[1] A key feature of PF-06273340 is its design as a peripherally restricted agent, which limits its ability to cross the blood-brain barrier. This characteristic is intended to minimize central nervous system (CNS) side effects that might arise from inhibiting Trk receptors in the brain.[2][3]
Quantitative Data
The following tables summarize the in vitro potency and selectivity of PF-06273340.
Table 1: In Vitro Potency of PF-06273340 against Trk Receptors
| Target | IC50 (nM) |
| TrkA | 6 |
| TrkB | 4 |
| TrkC | 3 |
| Data from Selleck Chemicals.[4] |
Table 2: Selectivity Profile of PF-06273340 against Other Kinases
| Kinase | IC50 (nM) |
| MUSK | 53 |
| FLT-3 | 395 |
| IRAK1 | 2500 |
| Data from Selleck Chemicals.[4] |
Experimental Protocols
Preclinical Models of Inflammatory and Neuropathic Pain
PF-06273340 has been evaluated in several preclinical models of pain, demonstrating its analgesic efficacy.
1. Ultraviolet B (UVB) Irradiation-Induced Hyperalgesia:
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Objective: To assess the ability of PF-06273340 to reverse thermal hyperalgesia in a model of inflammatory pain.
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Methodology: A localized area of skin on the hind paw of rodents is exposed to UVB radiation. This exposure leads to an inflammatory response and a subsequent lowering of the pain threshold to thermal stimuli. Pain response is typically measured as the latency to paw withdrawal from a radiant heat source. PF-06273340 or vehicle is administered orally before the assessment of thermal hyperalgesia.[1]
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Key Findings: PF-06273340 has been shown to significantly reduce the hyperalgesia induced by UVB radiation.[1]
2. Carrageenan-Induced Paw Edema:
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Objective: To evaluate the anti-inflammatory and analgesic effects of PF-06273340 in an acute inflammatory pain model.
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Methodology: A solution of carrageenan is injected into the plantar surface of the hind paw of rodents, inducing a localized inflammatory response characterized by edema and hyperalgesia. Paw volume is measured to quantify the edema, and pain sensitivity is assessed using methods such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia. PF-06273340 is typically administered prior to or shortly after the carrageenan injection.[1]
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Key Findings: PF-06273340 has demonstrated efficacy in reducing pain behaviors in the carrageenan model.[1]
3. Complete Freund's Adjuvant (CFA)-Induced Arthritis:
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Objective: To assess the efficacy of PF-06273340 in a model of chronic inflammatory pain that mimics aspects of arthritis.
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Methodology: CFA, an emulsion containing inactivated and dried mycobacteria, is injected into the paw or joint of a rodent. This induces a robust and sustained inflammatory response, leading to persistent pain, swelling, and joint damage. Pain behaviors, such as mechanical allodynia and thermal hyperalgesia, are monitored over an extended period.[1]
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Key Findings: PF-06273340 has shown efficacy in nonclinical models of inflammatory pain involving the use of CFA.[1]
Human Evoked Pain Models
Clinical Trial NCT02260947:
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Objective: To investigate the pharmacodynamics of PF-06273340 in healthy human subjects using a battery of evoked pain models.[1]
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Study Design: A randomized, double-blind, single-dose, placebo- and active-controlled five-period crossover study.[1]
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Participants: Healthy human subjects.[1]
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Interventions: Single doses of PF-06273340 (50 mg and 400 mg), pregabalin (300 mg), ibuprofen (600 mg), and placebo.[1]
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Primary Endpoints:
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Pain detection threshold for thermal pain tests.
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Pain tolerance threshold for the cold pressor, electrical stair, and pressure pain tests.[1]
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Key Findings: The 400 mg dose of PF-06273340 significantly reduced the hyperalgesia observed in the UVB heat pain detection threshold assessment.[1]
Signaling Pathways and Experimental Workflows
Caption: TrkA signaling pathway and the inhibitory action of PF-06273340.
Caption: Experimental workflow for preclinical pain model assessment.
References
- 1. Demonstration of an anti‐hyperalgesic effect of a novel pan‐Trk inhibitor PF‐06273340 in a battery of human evoked pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Demonstration of an anti-hyperalgesic effect of a novel pan-Trk inhibitor PF-06273340 in a battery of human evoked pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aragen.com [aragen.com]
